molecular formula C15H21NO2S B8134048 tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate

Cat. No.: B8134048
M. Wt: 279.4 g/mol
InChI Key: LROAEOCNJFJPJM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO2S and a molecular weight of 279.4 g/mol . This compound is characterized by the presence of a tert-butyl group, a phenylsulfanyl group, and a pyrrolidine ring, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and phenylsulfanyl reagents. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-(phenylsulfanyl)pyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylsulfanyl group allows for unique redox properties, while the tert-butyl group provides steric hindrance that can influence the compound’s interactions with other molecules .

Properties

IUPAC Name

tert-butyl 3-phenylsulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-15(2,3)18-14(17)16-10-9-13(11-16)19-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROAEOCNJFJPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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